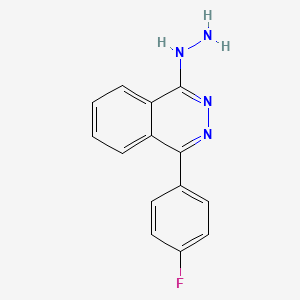
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- is a heterocyclic compound that contains a phthalazine ring substituted with a 4-fluorophenyl and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be achieved through various methods. One common approach involves the nucleophilic substitution of phthalhydrazide with 4-fluorobenzaldehyde under reflux conditions. This reaction typically requires a base catalyst and an organic solvent such as ethanol or methanol . Another method involves the use of a heterogeneous base catalyst based on silica nanoparticles obtained from rice husk . This green methodology not only improves the purity of the product but also provides environmental and economic advantages.
Industrial Production Methods
Industrial production of phthalazine derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce a wide range of heterocyclic compounds. The use of green catalysts and environmentally friendly solvents is becoming increasingly important in industrial settings to reduce the environmental impact of chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an antitubercular agent.
Industry: The compound is used in the synthesis of materials with unique optical and electrical properties.
Mechanism of Action
The mechanism of action of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- involves its interaction with specific molecular targets and pathways. For example, some phthalazine derivatives act as inhibitors of enzymes such as phosphodiesterase (PDE), which play a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share the phthalazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[1,2-b]phthalazine-5,10-diones: These compounds contain a fused pyrazole and phthalazine ring system and exhibit different pharmacological activities.
The uniqueness of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Properties
CAS No. |
356569-72-7 |
|---|---|
Molecular Formula |
C14H11FN4 |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17-16)19-18-13/h1-8H,16H2,(H,17,19) |
InChI Key |
IBXDLBXKIXWOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















